molecular formula C7H7ClO2 B107037 4-Chloro-2-methoxyphenol CAS No. 16766-30-6

4-Chloro-2-methoxyphenol

Cat. No. B107037
CAS RN: 16766-30-6
M. Wt: 158.58 g/mol
InChI Key: FVZQMMMRFNURSH-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyphenol is a chemical compound used in various applications . It is also known as 4-Chloroguaiacol .


Synthesis Analysis

The synthesis of 4-Chloro-2-methoxyphenol involves various processes. A group led by Zhong published a synthesis method for producing a similar compound .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-methoxyphenol is C7H7ClO2 . Its molecular weight is 158.58 . The structure of this compound can also be represented as ClC6H3(OCH3)OH .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-methoxyphenol are complex and depend on the conditions and reactants present .


Physical And Chemical Properties Analysis

4-Chloro-2-methoxyphenol is a liquid at 20 degrees Celsius . It has a boiling point of 241 degrees Celsius and a density of 1.304 g/mL at 25 degrees Celsius . The refractive index is 1.559 .

Scientific Research Applications

Pharmaceutical Research

4-Chloro-2-methoxyphenol is utilized as an intermediate in pharmaceutical research. Its derivatives are explored for potential therapeutic effects, such as antioxidant properties which are crucial in preventing oxidative stress-related diseases .

Agriculture

In agriculture, this compound’s derivatives, like phenoxy herbicides, are studied for their effects on soil and plant microbiomes. Research is focused on understanding how these compounds influence the microbial community and the degradation of pollutants .

Environmental Science

Environmental scientists are interested in the adsorption properties of 4-Chloro-2-methoxyphenol. Studies involve using activated carbon for the removal of this compound from aqueous solutions, which is significant for water purification processes .

Industrial Applications

4-Chloro-2-methoxyphenol finds applications in industrial settings as a building block for various chemical syntheses. It’s used in the production of other complex organic compounds due to its reactive halogen and methoxy groups .

Analytical Chemistry

In analytical chemistry, 4-Chloro-2-methoxyphenol serves as a standard or reference compound. Its well-characterized properties aid in the calibration of instruments and validation of analytical methods .

Material Science

This compound is also significant in material science. Its derivatives are used as antioxidants, ultraviolet absorbers, and flame retardants in the production of plastics, adhesives, and coatings to improve thermal stability and flame resistance .

Safety and Hazards

4-Chloro-2-methoxyphenol is harmful if swallowed or inhaled, and it causes skin irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection .

Future Directions

While specific future directions for 4-Chloro-2-methoxyphenol are not mentioned in the search results, it is used in various applications and research areas. For instance, one study investigated its removal from aqueous solutions using oil palm shell activated carbon .

Mechanism of Action

Target of Action

4-Chloro-2-methoxyphenol, also known as 4-Chloroguaiacol, is a phenol derivative . The primary target of this compound is the respiratory system . .

Mode of Action

It is known to exhibit antimicrobial activity, showing inhibition againstS. aureus and E. coli This suggests that it may interact with bacterial cells, possibly disrupting their cell wall or inhibiting essential enzymes, leading to their death

Biochemical Pathways

It’s known that chlorophenols can be degraded by various microbial groups including bacteria, fungi, actinomycetes, and yeast . This degradation process involves several enzymes and biochemical reactions, suggesting that 4-Chloro-2-methoxyphenol may interact with these pathways.

Result of Action

Its antimicrobial activity suggests that it may lead to the death of bacterial cells . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methoxyphenol. For instance, in an anaerobic environment, the presence of chlorine-based compounds like 4-Chloro-2-methoxyphenol can decrease the availability of oxygen, potentially affecting respiration . Additionally, factors such as pH, temperature, and the presence of other chemicals can also impact its stability and activity.

properties

IUPAC Name

4-chloro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZQMMMRFNURSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074974
Record name Phenol, 4-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxyphenol

CAS RN

16766-30-6
Record name Phenol, 4-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-chloro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Methoxyphenol (5.0 g), 2-aminopyridine (0.3 g), and thionyl chloride (3.24 mL) were stirred at 70° C. in toluene (100 mL) for 19 hours. The reaction mixture was cooled to room temperature, and then the solvent was evaporated under reduced pressure to obtain the title compound as an oil (6.6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
3.24 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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